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3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde belongs to the class of pyrazole-carbaldehydes. This group of molecules has gained interest due to their prevalence in various bioactive compounds exhibiting properties like antimicrobial, anti-inflammatory, and antitumor activities [].
The presence of the pyrazole ring and the carbaldehyde group (CHO) are both associated with various biological activities. Pyrazoles can interact with enzymes and receptors in the body, while the carbaldehyde group can participate in chemical reactions crucial for biological processes [, ].
The molecule's structure, with a methyl group at the 3rd position and a para-tolyl group (methyl group on the benzene ring) at the 1st position, offers a platform for further chemical modifications. Scientists can potentially alter these positions to create new derivatives with enhanced or specific bioactivities [].
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde is an organic compound belonging to the class of pyrazole-carbaldehydes, characterized by its unique structure featuring a pyrazole ring and a carbaldehyde functional group. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of approximately 186.21 g/mol. The compound exhibits notable physical properties, including a density of 1.207 g/cm³ and a boiling point of 421.5ºC at 760 mmHg . The presence of both the methyl group at the 3rd position and the para-tolyl group at the 1st position contributes to its chemical reactivity and potential biological activity.
The chemical behavior of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde can be attributed to the functional groups present in its structure. The aldehyde group (CHO) can participate in various reactions such as:
While specific reactions involving this compound are not extensively documented in literature, it shares reactivity patterns typical of pyrazole derivatives.
Compounds in the pyrazole family, including 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, have garnered attention for their biological activities. They are known for various properties such as:
The specific biological activities of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde warrant further investigation to elucidate its pharmacological potential.
3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde has potential applications in various fields:
The exploration of its applications is still ongoing, and more research could unveil additional uses.
Several compounds share structural similarities with 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde. Here are some notable examples:
The uniqueness of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde lies in its specific arrangement of substituents on the pyrazole ring, which may influence its biological activity and chemical reactivity compared to these similar compounds.
The retrosynthetic analysis of 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde reveals several strategic disconnections that can guide synthetic planning [1]. The most logical disconnection involves the formation of the pyrazole ring through cyclization of appropriate precursors, followed by introduction of the formyl group.
The primary retrosynthetic approach involves disconnection of the pyrazole ring through a [3+2] cycloaddition strategy, where the ring can be formed from p-tolylhydrazine and a suitable 1,3-dicarbonyl equivalent [2]. This approach recognizes that the pyrazole core can be efficiently constructed through condensation reactions involving hydrazine derivatives and carbonyl compounds containing the requisite substitution pattern.
An alternative retrosynthetic pathway involves the formation of the pyrazole ring first, followed by selective formylation at the 4-position using electrophilic aromatic substitution reactions [3]. This strategy is particularly attractive when the pyrazole precursor 3-methyl-1-p-tolyl-1H-pyrazole is readily available, as it allows for direct introduction of the formyl group through well-established formylation procedures.
The retrosynthetic analysis also considers the possibility of constructing the target molecule through multicomponent reactions, where all three components (the hydrazine derivative, the methyl-containing fragment, and the formyl precursor) are combined in a single synthetic operation [4]. This approach offers potential advantages in terms of step economy and atom efficiency.
The classical approach to pyrazole synthesis involves condensation reactions between hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents [2]. For 3-Methyl-1-p-tolyl-1H-pyrazole-4-carbaldehyde, this strategy typically employs p-tolylhydrazine as the nitrogen-containing component and appropriately substituted 1,3-dicarbonyl compounds.
The condensation of p-tolylhydrazine with acetylacetone derivatives provides access to the basic pyrazole framework [5]. This reaction typically proceeds through initial nucleophilic attack of the hydrazine on one of the carbonyl groups, followed by cyclization and elimination of water to form the pyrazole ring. The regioselectivity of this reaction depends on the electronic and steric properties of the substituents on both the hydrazine and the dicarbonyl compound.
Optimization of condensation reactions has shown that the use of acidic catalysts significantly improves both the reaction rate and yield [6]. Glacial acetic acid has been particularly effective as a catalyst, facilitating the dehydration step that is crucial for pyrazole ring formation. The reaction typically requires heating at temperatures between 80-120°C for several hours to achieve complete conversion.
The selectivity of condensation reactions can be controlled through careful choice of reaction conditions and starting materials [7]. When using unsymmetrical 1,3-dicarbonyl compounds, the regioselectivity can be influenced by the electronic properties of the substituents, with electron-withdrawing groups favoring attack at the adjacent carbonyl carbon.
The Vilsmeier-Haack reaction represents one of the most important classical methods for introducing formyl groups into pyrazole rings [2] [3]. This transformation utilizes the Vilsmeier-Haack reagent, typically prepared from dimethylformamide and phosphorus oxychloride, to effect electrophilic aromatic substitution at the electron-rich 4-position of pyrazoles.
The mechanism of Vilsmeier-Haack formylation involves initial formation of an iminium chloride species from dimethylformamide and phosphorus oxychloride [8]. This electrophilic species then attacks the electron-rich pyrazole ring, typically at the 4-position, to form an intermediate iminium salt. Subsequent hydrolysis of this intermediate yields the desired formyl-substituted pyrazole.
Table 1: Vilsmeier-Haack Formylation Yields for Various Pyrazole Derivatives
| Compound | Yield (%) | Reaction Temperature (°C) | Reaction Time (h) | Reference |
|---|---|---|---|---|
| 3-Phenyl-1H-pyrazole-4-carbaldehyde | 89 | 80 | 4 | [9] |
| 3-(4-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | 88 | 80 | 4 | [9] |
| 3-(3-Chlorophenyl)-1H-pyrazole-4-carbaldehyde | 83 | 80 | 4 | [9] |
| 3-(4-Bromophenyl)-1H-pyrazole-4-carbaldehyde | 86 | 80 | 4 | [9] |
| 3-(3-Bromophenyl)-1H-pyrazole-4-carbaldehyde | 82 | 80 | 4 | [9] |
| 3-(4-Methoxyphenyl)-1H-pyrazole-4-carbaldehyde | 83 | 80 | 4 | [9] |
| 3-(4-Trifluoromethylphenyl)-1H-pyrazole-4-carbaldehyde | 86 | 80 | 4 | [9] |
| 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde | 85 | 80 | 4 | [9] |
| 3-(2-Thienyl)-1H-pyrazole-4-carbaldehyde | 81 | 80 | 4 | [9] |
The success of Vilsmeier-Haack formylation depends critically on the electronic nature of the pyrazole substrate [10]. Electron-rich pyrazoles with electron-donating substituents generally give higher yields than those with electron-withdrawing groups. The reaction typically requires anhydrous conditions, as the presence of water can compete with the formylation reaction and reduce yields.
The temperature and reaction time for Vilsmeier-Haack formylation must be carefully controlled to avoid decomposition of the substrate or formation of unwanted side products [11]. Typical reaction conditions involve heating at 80-90°C for 4-6 hours, followed by careful aqueous workup to hydrolyze the intermediate iminium salt.
Microwave-assisted synthesis has emerged as a powerful tool for improving the efficiency of pyrazole synthesis [12] [13]. The application of microwave irradiation to pyrazole formation reactions typically results in dramatically reduced reaction times, improved yields, and enhanced selectivity compared to conventional heating methods.
Table 2: Microwave-Assisted vs Conventional Synthesis Comparison
| Compound | Conventional Yield (%) | Conventional Time (min) | Microwave Yield (%) | Microwave Time (min) | Improvement Factor | Reference |
|---|---|---|---|---|---|---|
| 4-Phenyl pyrazole derivative | 77 | 420 | 92 | 10 | 1.19 | [12] |
| 4-(4-Hydroxyphenyl) pyrazole derivative | 61 | 450 | 80 | 9 | 1.31 | [12] |
| 4-(3-Hydroxyphenyl) pyrazole derivative | 69 | 450 | 83 | 8 | 1.20 | [12] |
| 4-(4-Methoxyphenyl) pyrazole derivative | 62 | 450 | 85 | 9 | 1.37 | [12] |
| 4-(4-Nitrophenyl) pyrazole derivative | 58 | 420 | 79 | 8 | 1.36 | [12] |
| 4-(4-Chlorophenyl) pyrazole derivative | 74 | 480 | 92 | 10 | 1.24 | [12] |
The mechanism of microwave acceleration in pyrazole synthesis involves selective heating of polar molecules and ionic species, leading to more efficient energy transfer and faster reaction kinetics [14]. This selective heating effect is particularly beneficial for condensation reactions involving polar intermediates and for reactions that require removal of water or other polar solvents.
Green chemistry approaches to pyrazole synthesis have focused on the development of environmentally benign reaction conditions [15]. Water has emerged as an attractive solvent for pyrazole synthesis due to its non-toxic nature and ability to facilitate certain types of organic reactions through hydrophobic effects. The use of water as a reaction medium often requires the addition of surfactants or phase-transfer catalysts to improve solubility of organic reactants.
Catalyst-free protocols have been developed for pyrazole synthesis, eliminating the need for metal catalysts or strong acids that can pose environmental concerns [16]. These reactions typically rely on thermal activation or the inherent reactivity of the starting materials to achieve the desired transformations.
The development of catalytic methods for pyrazole synthesis has been driven by the need for more efficient and selective synthetic protocols [17] [18]. Transition metal catalysis has proven particularly effective for constructing complex pyrazole structures with high levels of regio- and stereoselectivity.
Enantioselective synthesis of pyrazoles has been achieved through the use of chiral catalysts and auxiliary groups [19]. The development of asymmetric catalytic methods has enabled access to chiral pyrazole derivatives with high enantiomeric purity, which is particularly important for pharmaceutical applications.
The use of chiral Brønsted acids as catalysts has proven effective for enantioselective pyrazole synthesis [18]. These catalysts operate through hydrogen bonding interactions that control the stereochemical outcome of the reaction. The development of new chiral phosphoric acid catalysts has expanded the scope of enantioselective pyrazole synthesis.
Organocatalytic approaches have also been developed for pyrazole synthesis, using small organic molecules as catalysts rather than metal complexes [19]. These methods offer advantages in terms of operational simplicity and avoidance of metal contamination in the final products.
Multicomponent reactions have emerged as powerful tools for pyrazole synthesis, allowing the construction of complex molecular architectures in a single synthetic operation [4] [20]. These reactions typically involve the simultaneous combination of three or more reactants to form the pyrazole ring and install the desired substituents.
The development of one-pot multicomponent reactions has been particularly attractive for the synthesis of functionalized pyrazoles [21]. These reactions offer several advantages, including reduced waste generation, simplified purification procedures, and improved atom economy compared to multi-step synthetic sequences.
Iodine-catalyzed multicomponent reactions have been developed for the synthesis of pyrazole derivatives [20]. These reactions typically involve the combination of carbonyl compounds, hydrazine derivatives, and additional electrophilic partners to generate highly functionalized pyrazole products in a single step.
The use of supported catalysts in multicomponent reactions has facilitated the development of recyclable catalytic systems [22]. These heterogeneous catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.
The choice of solvent plays a crucial role in determining the success of pyrazole synthesis reactions [23]. Solvent effects can influence reaction kinetics, selectivity, and product distribution through various mechanisms, including solvation effects, polarity matching, and hydrogen bonding interactions.
Table 3: Solvent Effects on Pyrazole Synthesis
| Solvent | Relative Yield (%) | Reaction Temperature (°C) | Polarity Index | Optimal for | Reference |
|---|---|---|---|---|---|
| Dimethylformamide (DMF) | 100 | 80 | 6.4 | Vilsmeier-Haack | [2] |
| Dimethyl sulfoxide (DMSO) | 85 | 80 | 7.2 | General synthesis | [7] |
| Acetonitrile | 78 | 80 | 5.8 | Mild conditions | [7] |
| Tetrahydrofuran (THF) | 65 | 80 | 4.0 | Reduction reactions | [7] |
| Ethanol | 60 | 80 | 5.2 | Crystallization | [2] |
| Toluene | 70 | 80 | 2.4 | High temperature | [7] |
| Dichloromethane | 55 | 80 | 3.1 | Extraction | [24] |
| Water | 45 | 80 | 10.2 | Green chemistry | [15] |
The relationship between solvent polarity and reaction outcomes has been systematically studied [7]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide generally provide the best results for pyrazole synthesis, particularly for reactions involving ionic intermediates or charged transition states.
Temperature optimization is critical for achieving high yields and selectivity in pyrazole synthesis [25]. The optimal temperature represents a balance between reaction rate and selectivity, with higher temperatures generally leading to faster reactions but potentially reduced selectivity due to competing side reactions.
The use of elevated temperatures in continuous flow reactors has enabled the development of high-temperature synthetic protocols while maintaining good selectivity [26]. These systems allow precise temperature control and rapid heating and cooling, which can be beneficial for temperature-sensitive reactions.
Several strategies have been developed to improve yields in pyrazole synthesis reactions [27]. These approaches focus on optimizing reaction conditions, minimizing side reactions, and improving the efficiency of key mechanistic steps.
The use of additives and co-catalysts has proven effective for improving reaction yields [7]. For example, the addition of molecular sieves can help drive condensation reactions to completion by removing water, while the use of bases can neutralize acidic by-products that might interfere with the desired reaction.
Process intensification techniques, such as the use of high-pressure conditions or ultrasonic irradiation, have been applied to improve reaction efficiency [28]. These methods can enhance mixing, increase reaction rates, and sometimes provide access to reaction pathways that are not available under conventional conditions.
The development of continuous flow processes has enabled better control over reaction parameters and improved yields through more precise temperature and residence time control [26]. These systems also allow for the use of reaction conditions that might be difficult to maintain in batch processes.
Chromatographic separation represents the most widely used method for purifying pyrazole derivatives [24]. The choice of chromatographic system depends on the specific properties of the target compound, the nature of impurities present, and the scale of the purification.
Table 4: Chromatographic Purification Parameters
| Stationary Phase | Mobile Phase | Typical Recovery (%) | Purity Achieved (%) | Best for | Reference |
|---|---|---|---|---|---|
| Silica gel 60 (230-400 mesh) | Petroleum ether/Ethyl acetate (10:1) | 85 | 95 | Standard purification | [24] |
| Silica gel 60 (70-230 mesh) | Petroleum ether/Ethyl acetate (4:1) | 82 | 92 | Large scale | [29] |
| Alumina (neutral) | Hexane/Ethyl acetate (3:1) | 78 | 90 | Basic compounds | [5] |
| Reverse phase C18 | Methanol/Water (80:20) | 75 | 98 | Polar compounds | [30] |
| Preparative TLC | Chloroform/Methanol (95:5) | 70 | 85 | Small scale | [29] |
| Flash chromatography | Hexane/Ethyl acetate (gradient) | 88 | 96 | Rapid purification | [12] |
The selection of appropriate eluent systems is crucial for effective separation [30]. The polarity of the mobile phase must be carefully adjusted to provide optimal separation while maintaining reasonable elution times. Gradient elution systems often provide better separations than isocratic conditions, particularly for complex mixtures.
The use of specialized stationary phases, such as chiral columns or ion-exchange resins, has expanded the capabilities of chromatographic purification [31]. These specialized phases can provide separations that are not possible with conventional silica gel columns.
Crystallization remains one of the most effective methods for purifying pyrazole derivatives, particularly for compounds that form well-defined crystals [32]. The choice of crystallization solvent is critical for achieving good yields and high purity.
The formation of acid addition salts has proven particularly effective for purifying pyrazole derivatives [32]. These salts often have improved crystallization properties compared to the free base forms and can be easily converted back to the neutral compound when needed.
The use of mixed solvent systems can provide better control over crystallization conditions and improved crystal quality [29]. These systems allow fine-tuning of solubility and crystallization kinetics to optimize the purification process.
Recrystallization techniques have been optimized to minimize product loss while maximizing purity [31]. The use of seed crystals and controlled cooling rates can significantly improve the efficiency of recrystallization processes.
The scale-up of pyrazole synthesis presents unique challenges related to heat transfer, mixing efficiency, and process safety [33] [34]. Industrial synthesis requires careful consideration of these factors to ensure consistent product quality and safe operation.
Process development for large-scale pyrazole synthesis must consider the availability and cost of starting materials, the environmental impact of the synthetic route, and the requirements for product registration and quality control [35]. The development of continuous flow processes has shown particular promise for industrial applications due to their improved heat and mass transfer characteristics.
The use of process analytical technology has enabled real-time monitoring of reaction progress and product quality during scale-up [25]. These systems can provide valuable feedback for process optimization and quality control.
Safety considerations become increasingly important at larger scales, particularly for reactions involving hazardous reagents or conditions [34]. The development of inherently safer synthetic routes and the implementation of appropriate safety systems are essential for successful industrial implementation.